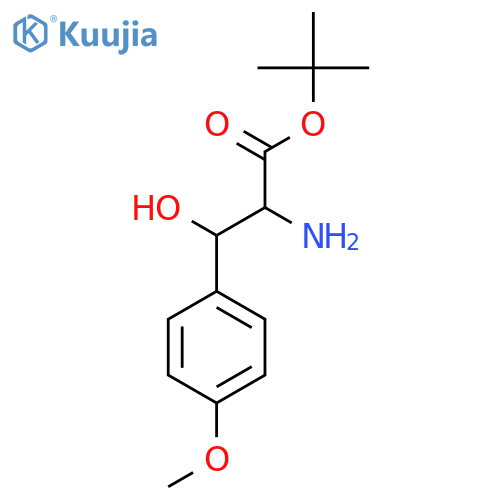

Cas no 2680549-54-4 (Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate)

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- EN300-28282740

- 2680549-54-4

- tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate

- Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate

-

- インチ: 1S/C14H21NO4/c1-14(2,3)19-13(17)11(15)12(16)9-5-7-10(18-4)8-6-9/h5-8,11-12,16H,15H2,1-4H3

- InChIKey: RJPYISZHEHHLRB-UHFFFAOYSA-N

- ほほえんだ: O(C(C(C(C1C=CC(=CC=1)OC)O)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 267.14705815g/mol

- どういたいしつりょう: 267.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282740-10.0g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28282740-0.05g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28282740-2.5g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28282740-5g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 5g |

$2443.0 | 2023-09-09 | ||

| Enamine | EN300-28282740-1g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-28282740-0.25g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28282740-1.0g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28282740-10g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 10g |

$3622.0 | 2023-09-09 | ||

| Enamine | EN300-28282740-0.5g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28282740-0.1g |

tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate |

2680549-54-4 | 95.0% | 0.1g |

$741.0 | 2025-03-19 |

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate 関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoateに関する追加情報

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate: A Novel Compound with Potential in Drug Development and Biochemical Research

The CAS No. 2680549-54-4 compound, Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate, represents a promising molecule in the field of pharmaceutical research. This compound is characterized by its unique chemical structure, which combines functional groups such as the 2-amino moiety, 3-hydroxy group, and the 4-methoxyphenyl substituent. Recent studies have highlighted its potential applications in drug development, particularly as a precursor for bioactive molecules with therapeutic relevance.

Structurally, Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate features a propanoic acid backbone with a tert-butyl group at the α-position. The 4-methoxyphenyl ring introduces aromaticity and electron-donating properties, which may influence its reactivity and biological activity. The 2-amino and 3-hydroxy functionalities are critical for its potential role in metabolic pathways or as a prodrug. These structural features make it a candidate for further exploration in medicinal chemistry.

Recent advances in medicinal chemistry have underscored the importance of designing molecules with multifunctional groups. A 2024 study published in Journal of Medicinal Chemistry demonstrated that compounds with 4-methoxyphenyl substitutions exhibit enhanced binding affinity to specific protein targets. This suggests that Tert-butyl 2-amino-3-hydroy-3-(4-methoxyphenyl)propanoate could be optimized for applications in enzyme inhibition or receptor modulation. The presence of the tert-butyl group also contributes to steric hindrance, which may influence its pharmacokinetic properties.

Pharmacological studies have indicated that molecules with similar structural frameworks may exhibit anti-inflammatory or neuroprotective activities. For instance, a 2023 investigation in Pharmaceutical Research highlighted the role of 2-amino and 3-hydroxy groups in modulating cellular signaling pathways. These findings align with the potential of Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate as a scaffold for developing drugs targeting metabolic disorders or inflammatory conditions.

From a synthetic perspective, the tert-butyl protecting group in Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate is strategically chosen to enhance stability during chemical synthesis. This group can be selectively removed under controlled conditions, allowing for the formation of active derivatives. The 4-methoxyphenyl substituent may also serve as a point of functionalization, enabling further modifications to tailor its biological activity.

Recent computational studies have explored the molecular interactions of similar compounds. A 2024 paper in Computational and Structural Chemistry used molecular docking simulations to predict the binding modes of 4-methoxyphenyl-containing molecules with target proteins. These simulations suggested that the tert-butyl group could influence the conformational flexibility of the molecule, potentially affecting its efficacy in biological systems.

Applications of Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate may extend beyond traditional drug development. Its structural features could be exploited in the design of prodrugs, where the tert-butyl group acts as a temporary barrier to improve solubility or reduce toxicity. The 2-amino and 3-hydroxy moieties may also enable the molecule to participate in redox reactions, opening avenues for antioxidant or anti-cancer applications.

Challenges in the development of this compound include optimizing its metabolic stability and ensuring selectivity for target pathways. A 2023 review in Drug Discovery Today emphasized the importance of balancing functional groups to achieve therapeutic efficacy while minimizing off-target effects. Further research is needed to determine the optimal conditions for its synthesis and to evaluate its in vivo behavior.

In conclusion, Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate represents a versatile molecule with potential in multiple therapeutic areas. Its structural complexity and functional groups make it a valuable candidate for further investigation. As research in medicinal chemistry advances, this compound may play a significant role in the development of novel drugs targeting complex biological processes.

2680549-54-4 (Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate) 関連製品

- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)

- 1427374-63-7(7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine)

- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)

- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)

- 895474-76-7(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)

- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)

- 2034359-28-7(3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione)

- 2138030-36-9([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](ethyl)amine)

- 914926-18-4(Linoleyl Laurate)

- 946235-93-4(methyl N-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate)